
Diiodo(sulfanylidene)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodo(sulfanylidene)phosphanium is a chemical compound characterized by the presence of phosphorus, sulfur, and iodine atoms. It is known for its unique reactivity and potential applications in various fields of chemistry and industry. The compound’s structure includes a phosphorus atom bonded to two iodine atoms and a sulfur atom, forming a distinctive molecular arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diiodo(sulfanylidene)phosphanium typically involves the reaction of phosphorus triiodide with sulfur-containing compounds under controlled conditions. One common method includes the use of a solvent such as dichloromethane, with the reaction carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and precise temperature control are crucial to maintain the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Diiodo(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Diiodo(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in biochemical studies.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which diiodo(sulfanylidene)phosphanium exerts its effects involves the interaction of its phosphorus and sulfur atoms with target molecules. The compound can form stable complexes with metals and other elements, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Phosphonium Salts: Compounds like triphenylphosphonium iodide share similarities in structure and reactivity.
Sulfur-Containing Phosphines: Compounds such as thiophosphoryl chloride exhibit similar chemical behavior.
Eigenschaften
CAS-Nummer |
31864-60-5 |
|---|---|
Molekularformel |
I2PS+ |
Molekulargewicht |
316.85 g/mol |
IUPAC-Name |
diiodo(sulfanylidene)phosphanium |
InChI |
InChI=1S/I2PS/c1-3(2)4/q+1 |
InChI-Schlüssel |
OGSAAILZZDQCNZ-UHFFFAOYSA-N |
Kanonische SMILES |
[P+](=S)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


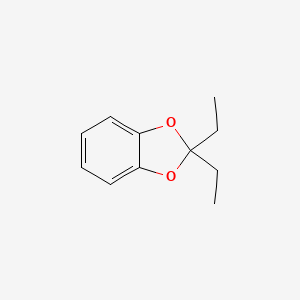
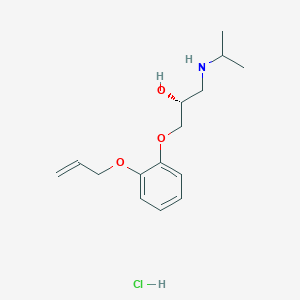
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
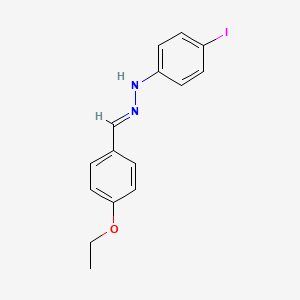
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
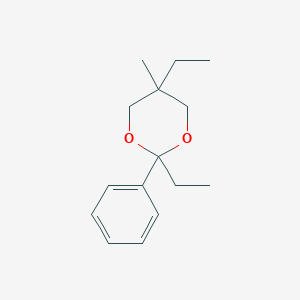
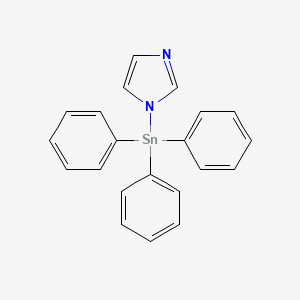

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)


![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
